2,6-dichloro-N~3~-(2-chloro-3-pyridyl)nicotinamide
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Overview
Description
2,6-Dichloro-N~3~-(2-chloro-3-pyridyl)nicotinamide is a chemical compound with the molecular formula C12H9Cl2N3O. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a nicotinamide core substituted with chlorine atoms and a pyridyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N~3~-(2-chloro-3-pyridyl)nicotinamide typically involves the reaction of 2,6-dichloronicotinic acid with 2-chloro-3-pyridylamine. The reaction is carried out under controlled conditions, often involving the use of coupling agents and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N~3~-(2-chloro-3-pyridyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted nicotinamide compounds.
Scientific Research Applications
2,6-Dichloro-N~3~-(2-chloro-3-pyridyl)nicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N~3~-(2-chloro-3-pyridyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloronicotinamide
- 2,6-Dichloro-3-pyridylamine
- 2,6-Dichloro-N,N-diphenylaniline
Uniqueness
2,6-Dichloro-N~3~-(2-chloro-3-pyridyl)nicotinamide is unique due to its specific substitution pattern and the presence of both nicotinamide and pyridyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H6Cl3N3O |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2,6-dichloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H6Cl3N3O/c12-8-4-3-6(9(13)17-8)11(18)16-7-2-1-5-15-10(7)14/h1-5H,(H,16,18) |
InChI Key |
QUWZRMCAESEJCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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